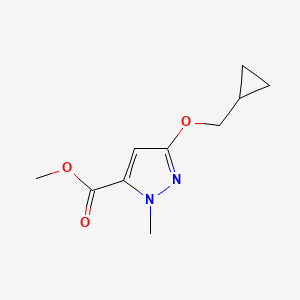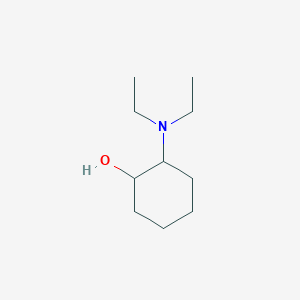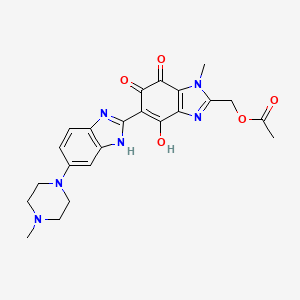![molecular formula C16H11Cl2N3O3S B12932934 Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]- CAS No. 823782-55-4](/img/structure/B12932934.png)
Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-(pyrimidin-2-yloxy)aniline with 3-chlorobenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agricultural Chemistry: It is explored for its fungicidal and pesticidal properties, making it a candidate for developing new agrochemicals.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, in agricultural applications, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to their death .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide can be compared with other similar compounds such as:
4-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a chloro group on the benzene ring.
The uniqueness of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
823782-55-4 |
|---|---|
Molekularformel |
C16H11Cl2N3O3S |
Molekulargewicht |
396.2 g/mol |
IUPAC-Name |
3-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H11Cl2N3O3S/c17-11-3-1-4-13(9-11)25(22,23)21-12-5-6-15(14(18)10-12)24-16-19-7-2-8-20-16/h1-10,21H |
InChI-Schlüssel |
VUTMBVULMDKRAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


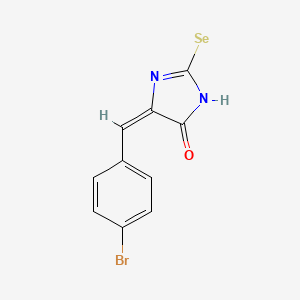
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)
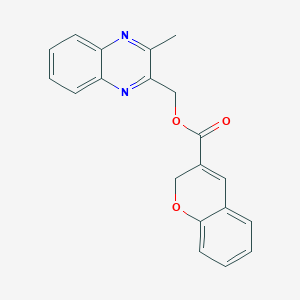
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)

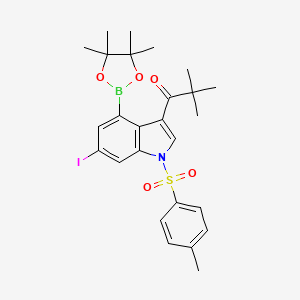


![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
